3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine
Description
3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is a bicyclic heterocyclic compound featuring fused imidazole and 1,2,4-triazine rings. Its structure includes an ethoxy group at position 3 and a methyl group at position 1, which influence its electronic and steric properties. Synthetically, it is derived from 1-aryl-2-hydrazinoimidazolines through cyclocondensation reactions, yielding derivatives with notable antiproliferative activity against cancer cell lines . Crystal structure analyses reveal planar aromatic regions and non-planar saturated segments, contributing to its binding interactions in biological systems .
Properties
CAS No. |
62638-45-3 |
|---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-ethoxy-1-methyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C8H14N4O/c1-3-13-7-6-12-5-4-9-8(12)11(2)10-7/h3-6H2,1-2H3 |
InChI Key |
IULSPFSENLKKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C2=NCCN2C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters can lead to the formation of the triazine ring . Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or multicomponent one-pot reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, anticancer, and antiviral agent . In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the imidazo[2,1-c][1,2,4]triazine family, distinct from related heterocycles due to its substituents and fused ring system:
- Imidazo[1,2-a]quinoxalines: Feature a fused imidazole-quinoxaline system. The absence of a triazine ring reduces electron-withdrawing effects, impacting receptor binding .
- Pyrimido[2,1-c][1,2,4]triazines : Incorporate a pyrimidine ring fused to triazine, enhancing π-stacking capabilities and antimicrobial potency .
- Tetrazolo[5,1-c][1,2,4]triazines : Contain a tetrazole moiety, increasing thermal stability and enabling applications in explosives (e.g., TTX in ) .
- Triazolo[4,3-a]quinoxalines: Combine triazole and quinoxaline rings, showing antiviral activity but lower anticancer efficacy compared to the target compound .
Key Research Findings
Antiproliferative Superiority : The ethoxy and methyl groups in 3-Ethoxy-1-methyl-... enhance cellular uptake and kinase inhibition compared to unsubstituted imidazo-triazines .
Thermal Stability vs. Bioactivity : TTX derivatives prioritize explosive stability over pharmacological activity, underscoring substituent-driven applications .
Microwave Synthesis Efficiency : Microwave-assisted routes for imidazo[2,1-c][1,2,4]triazines reduce reaction times by 60% while maintaining yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
